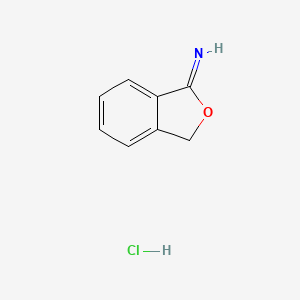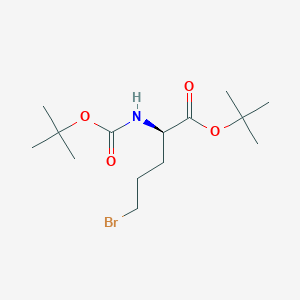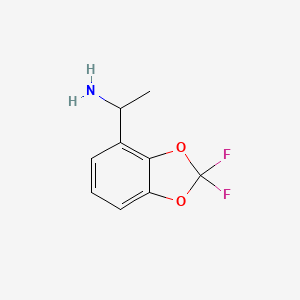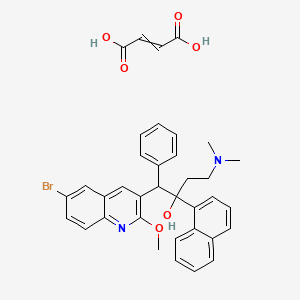![molecular formula C8H9BrO3Zn B12509815 Bromo({[5-(ethoxycarbonyl)furan-2-yl]methyl})ZINC](/img/structure/B12509815.png)
Bromo({[5-(ethoxycarbonyl)furan-2-yl]methyl})ZINC
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bromo({[5-(ethoxycarbonyl)furan-2-yl]methyl})ZINC is an organozinc compound that features a bromo group attached to a furan ring, which is further substituted with an ethoxycarbonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bromo({[5-(ethoxycarbonyl)furan-2-yl]methyl})ZINC typically involves the reaction of a bromo-substituted furan derivative with a zinc reagent. One common method is the use of a Grignard reagent, such as ethylmagnesium bromide, which reacts with the bromo-substituted furan to form the corresponding organozinc compound. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent choice, and reaction time. The product is typically purified by distillation or recrystallization to achieve the desired quality for further applications.
Analyse Des Réactions Chimiques
Types of Reactions
Bromo({[5-(ethoxycarbonyl)furan-2-yl]methyl})ZINC can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other organic halides or boronic acids.
Oxidation and Reduction: The furan ring can be oxidized or reduced under appropriate conditions to form different functional groups.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are common nucleophiles used in substitution reactions.
Catalysts: Palladium catalysts are often used in coupling reactions, such as Suzuki-Miyaura coupling.
Oxidizing Agents: Hydrogen peroxide or other peroxides can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can form amine-substituted furans, while coupling reactions can form biaryl compounds.
Applications De Recherche Scientifique
Bromo({[5-(ethoxycarbonyl)furan-2-yl]methyl})ZINC has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: It can be used in the preparation of functional materials, such as polymers and nanomaterials.
Medicinal Chemistry: The compound’s derivatives may exhibit biological activity and can be explored for potential therapeutic applications.
Catalysis: It can be used as a catalyst or catalyst precursor in various chemical reactions.
Mécanisme D'action
The mechanism of action of Bromo({[5-(ethoxycarbonyl)furan-2-yl]methyl})ZINC in chemical reactions involves the formation of reactive intermediates, such as organozinc species, which can undergo further transformations. The molecular targets and pathways involved depend on the specific reaction and conditions. For example, in coupling reactions, the organozinc compound forms a complex with a palladium catalyst, which facilitates the formation of new carbon-carbon bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bromo({[5-(methoxycarbonyl)furan-2-yl]methyl})ZINC: Similar structure but with a methoxycarbonyl group instead of an ethoxycarbonyl group.
Bromo({[5-(acetoxycarbonyl)furan-2-yl]methyl})ZINC: Similar structure but with an acetoxycarbonyl group.
Bromo({[5-(hydroxycarbonyl)furan-2-yl]methyl})ZINC: Similar structure but with a hydroxycarbonyl group.
Uniqueness
Bromo({[5-(ethoxycarbonyl)furan-2-yl]methyl})ZINC is unique due to the presence of the ethoxycarbonyl group, which can influence its reactivity and the types of reactions it can undergo. This functional group can also affect the compound’s solubility and stability, making it suitable for specific applications in organic synthesis and material science.
Propriétés
Formule moléculaire |
C8H9BrO3Zn |
|---|---|
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
bromozinc(1+);ethyl 5-methanidylfuran-2-carboxylate |
InChI |
InChI=1S/C8H9O3.BrH.Zn/c1-3-10-8(9)7-5-4-6(2)11-7;;/h4-5H,2-3H2,1H3;1H;/q-1;;+2/p-1 |
Clé InChI |
ZCZOZPSSZQPMDO-UHFFFAOYSA-M |
SMILES canonique |
CCOC(=O)C1=CC=C(O1)[CH2-].[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{(Z)-1-[(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)(methyl)amino]ethylidene}-4-methoxybenzenaminium iodide](/img/structure/B12509744.png)
![1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone oxime](/img/structure/B12509745.png)
![4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diylbis(thiophene-5,2-diyl))bis(N,N-diphenylaniline)](/img/structure/B12509773.png)
![4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline)](/img/structure/B12509776.png)


![(4S,4'S)-2,2'-(Oxydi-2,1-phenylene)bis[4,5-dihydro-4-phenyloxazole]](/img/structure/B12509784.png)

![1-[2-bis[3,5-bis(trifluoromethyl)phenyl]phosphanylcyclopentyl]-N,N-dimethyl-1-phenylmethanamine;iron](/img/structure/B12509792.png)

![4-(Dimethylamino)benzo[d]thiazole-2-carbonitrile](/img/structure/B12509800.png)
![[1,2,4]Triazolo[1,5-a]pyridin-6-ylmethanol](/img/structure/B12509805.png)
![2-[3-Hydroxy-5-[2-(4-hydroxyphenyl)vinyl]phenoxy]-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol](/img/structure/B12509806.png)
